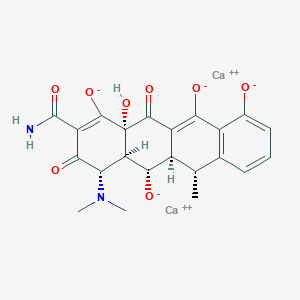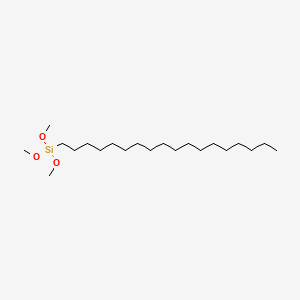
3-Yodobenzoato de Succinimidilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate is a chemical compound with the molecular formula C11H8INO4 and a molecular weight of 345.09 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound is characterized by the presence of an iodobenzoate group attached to a pyrrolidinone ring, making it a versatile intermediate in chemical reactions.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate has a wide range of applications in scientific research:
Mecanismo De Acción
- It avoids the limitations associated with tyrosine-dependent labeling and the subsequent exposure of proteins to oxidizing conditions .
- The iodine atom is positioned ortho to the phenolic hydroxyl group, making it less susceptible to deiodination compared to other labeling agents .
- SIB-labeled proteins exhibit improved stability in vivo compared to those labeled by direct electrophilic methods .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dioxopyrrolidin-1-yl 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at low temperatures to prevent decomposition .
Industrial Production Methods: On an industrial scale, the production of 2,5-dioxopyrrolidin-1-yl 3-iodobenzoate follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale esterification reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzoate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired reduction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols or amines .
Comparación Con Compuestos Similares
N-Succinimidyl 3-iodobenzoate: This compound is structurally similar to 2,5-dioxopyrrolidin-1-yl 3-iodobenzoate but lacks the pyrrolidinone ring.
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: This compound contains a diazirine group instead of the iodobenzoate group, making it useful for different applications.
Uniqueness: 2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate is unique due to the presence of both the iodobenzoate group and the pyrrolidinone ring, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-iodobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOSXWBFXSDUDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919695 |
Source


|
| Record name | 1-[(3-Iodobenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91487-18-2 |
Source


|
| Record name | N-Succinimidyl 3-iodobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091487182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(3-Iodobenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate](/img/structure/B1207787.png)









